molecular formula C14H13ClN2 B11869496 5-Chloro-7-methyl-2-(pyridin-3-yl)indoline

5-Chloro-7-methyl-2-(pyridin-3-yl)indoline

Cat. No.: B11869496
M. Wt: 244.72 g/mol
InChI Key: KFQIQWBFHOPAQW-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a chloro and methyl substitution on the indoline ring, along with a pyridinyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-2-(pyridin-3-yl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindoline, 3-pyridinecarboxaldehyde, and methyl iodide.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 5-chloroindoline with 3-pyridinecarboxaldehyde under acidic conditions.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

5-Chloro-7-methyl-2-(pyridin-3-yl)indoline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(pyridin-3-yl)indoline: Lacks the methyl group, resulting in different chemical properties and biological activities.

    7-Methyl-2-(pyridin-3-yl)indoline: Lacks the chloro group, affecting its reactivity and interactions with biological targets.

    5-Chloro-7-methylindoline: Lacks the pyridinyl group, leading to different applications and biological effects.

Uniqueness

5-Chloro-7-methyl-2-(pyridin-3-yl)indoline is unique due to the presence of both chloro and methyl substitutions along with the pyridinyl group. This combination of functional groups imparts distinct chemical properties and enhances its potential for diverse biological activities and applications.

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

5-chloro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13ClN2/c1-9-5-12(15)6-11-7-13(17-14(9)11)10-3-2-4-16-8-10/h2-6,8,13,17H,7H2,1H3

InChI Key

KFQIQWBFHOPAQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(C2)C3=CN=CC=C3)Cl

Origin of Product

United States

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